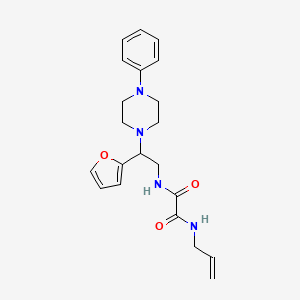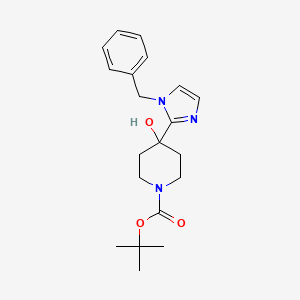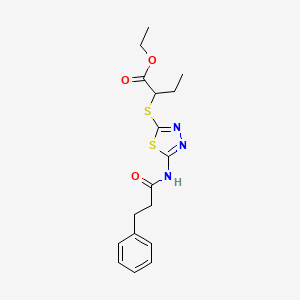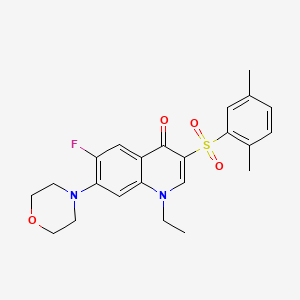![molecular formula C19H18N2O5 B2804080 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide CAS No. 475393-03-4](/img/structure/B2804080.png)
3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide is a complex organic compound characterized by its benzamide core, modified with three methoxy groups and a unique indene-derived moiety. This compound boasts interesting properties that make it useful in a variety of scientific and industrial applications, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride
React 3,4,5-trimethoxybenzoic acid with thionyl chloride in the presence of a catalyst.
Reaction conditions: Room temperature, under an inert atmosphere.
Synthesis of 3-oxoindene
Perform the oxidation of indene using potassium permanganate.
Reaction conditions: Cold water bath to control exothermic reaction.
Condensation Reaction
Condense 3-oxoindene with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine to form the final product.
Reaction conditions: Refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
The industrial production of this compound involves scaling up the above synthetic routes while optimizing yields and purities. Continuous flow reactors and automated synthesizers are often used to handle large volumes and improve the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using strong oxidizing agents like potassium permanganate, leading to further functionalization.
Reduction: : Mild reducing agents can modify certain parts of the molecule without breaking the core structure.
Substitution: : Nucleophilic substitution reactions on the methoxy groups can introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.
Reduction: Alcohols or amines.
Substitution: Formation of new substituted benzamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide is used as a building block for more complex organic molecules
Biology
In biological research, this compound is investigated for its potential bioactivity. It serves as a prototype molecule for studying drug-receptor interactions and enzyme inhibition.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential, particularly as anti-inflammatory, anti-cancer, or neuroprotective agents. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound finds use in the synthesis of advanced materials, such as organic semiconductors and polymers. Its structural properties contribute to the development of materials with specific electronic and mechanical characteristics.
Mécanisme D'action
The mechanism by which 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide exerts its effects typically involves interaction with molecular targets like enzymes or receptors. It can modulate signaling pathways by either inhibiting or activating key enzymes, depending on its specific modifications. The compound’s methoxy groups and indene moiety play crucial roles in binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-trimethoxybenzamide
N-(3-oxo-1-indenyl)-benzamide
4-methoxy-3-nitrobenzamide
Uniqueness
Compared to similar compounds, 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide is unique due to its distinct structural combination of methoxy groups and indene-derived moiety. This uniqueness allows for a broader range of chemical reactivity and biological activity, making it a versatile molecule in various fields of research and industry.
And there you have it—a comprehensive look into the world of this compound. Quite the mouthful, but each part of the name tells a fascinating story!
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-16-8-11(9-17(25-2)18(16)26-3)19(23)21-20-14-10-15(22)13-7-5-4-6-12(13)14/h4-9H,10H2,1-3H3,(H,21,23)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUWFNKRJPQBJI-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\2/CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)

![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2804005.png)



![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2804014.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide](/img/structure/B2804015.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)
![[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2804020.png)
